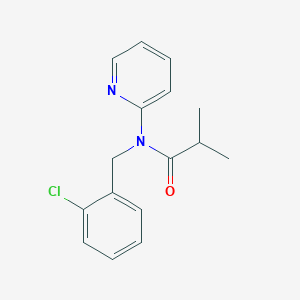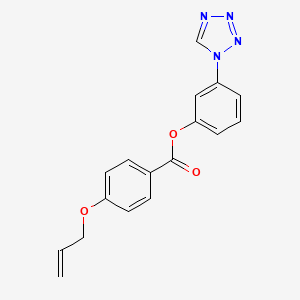![molecular formula C20H20N2O2 B11326112 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B11326112.png)
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide is a synthetic organic compound that features a phenoxy group linked to an acetamide moiety, with a quinoline ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide typically involves the reaction of 4-(propan-2-yl)phenol with chloroacetic acid to form 2-[4-(propan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with quinoline-8-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and quinoline derivatives.
科学研究应用
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-5-yl)acetamide
- 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-6-yl)acetamide
- 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-7-yl)acetamide
Uniqueness
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
属性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)15-8-10-17(11-9-15)24-13-19(23)22-18-7-3-5-16-6-4-12-21-20(16)18/h3-12,14H,13H2,1-2H3,(H,22,23) |
InChI 键 |
LTSUFUALJUVEGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)
![2-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11326044.png)
![6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)
![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)
![7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326062.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11326072.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)

![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326078.png)
![4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11326091.png)
![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)

